molecular formula C8H10BClO3 B1587200 3-Chloro-4-ethoxyphenylboronic acid CAS No. 279261-81-3

3-Chloro-4-ethoxyphenylboronic acid

Cat. No. B1587200
CAS RN: 279261-81-3
M. Wt: 200.43 g/mol
InChI Key: QZMQZKMQXURQNC-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxyphenylboronic acid (CEPBA) is a compound of interest in the field of organic chemistry, specifically in the area of catalysis. It is an organoboron compound, which has been studied for its potential applications in the synthesis of organic compounds. CEPBA is a versatile reagent, which can be used in a variety of organic reactions, such as the synthesis of amines, alcohols, and carboxylic acids. In addition, CEPBA has been studied for its potential applications in the synthesis of biologically active compounds.

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

3-Chloro-4-ethoxyphenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is widely used to form carbon-carbon bonds, a fundamental step in constructing complex organic molecules. The compound acts as a boron-based nucleophile that can couple with various electrophiles under palladium catalysis, leading to the formation of biaryls, which are core structures in many pharmaceuticals and organic materials.

Drug Discovery: Pharmaceutical Intermediates

In the realm of drug discovery, 3-Chloro-4-ethoxyphenylboronic acid serves as a key intermediate in the synthesis of various pharmaceutical agents . Its ability to participate in cross-coupling reactions makes it an indispensable tool for constructing complex molecules that can serve as potential medications for diseases such as cancer, diabetes, and inflammatory disorders.

Material Science: Sensor Development

The boronic acid moiety of 3-Chloro-4-ethoxyphenylboronic acid is known for its ability to bind diols and other polyols, which can be leveraged in the development of chemical sensors . These sensors can detect sugars or other substances containing diol groups, making them useful in various material science applications, including environmental monitoring and quality control in manufacturing processes.

Agricultural Research: Pesticide Synthesis

In agricultural research, 3-Chloro-4-ethoxyphenylboronic acid can be utilized to synthesize pesticides . Its chemical structure allows for the creation of compounds that can target specific pests without harming the crops, leading to more effective and environmentally friendly pest control solutions.

Biochemistry: Enzyme Inhibitors

The compound’s structural features enable it to act as an inhibitor for certain enzymes . By binding to the active sites of enzymes, it can modulate their activity, which is crucial in studying biochemical pathways and developing treatments for diseases where enzyme regulation plays a significant role.

Environmental Applications: Water Treatment

3-Chloro-4-ethoxyphenylboronic acid: may find applications in environmental science, particularly in water treatment processes . Its properties could potentially be used to develop treatments that remove organic contaminants from water, ensuring safer and cleaner water resources.

properties

IUPAC Name

(3-chloro-4-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMQZKMQXURQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395448
Record name 3-Chloro-4-ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxyphenylboronic acid

CAS RN

279261-81-3
Record name 3-Chloro-4-ethoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279261-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-ethoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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